molecular formula C16H26N2O B13957733 3-(1-Benzylpiperidin-3-yl)-3-(methylamino)propan-1-ol

3-(1-Benzylpiperidin-3-yl)-3-(methylamino)propan-1-ol

Cat. No.: B13957733
M. Wt: 262.39 g/mol
InChI Key: CMTQNZRTRYGQKQ-UHFFFAOYSA-N
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Description

3-(1-Benzylpiperidin-3-yl)-3-(methylamino)propan-1-ol is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzylpiperidin-3-yl)-3-(methylamino)propan-1-ol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be formed through cyclization reactions.

    Amination: The methylamino group can be introduced using reductive amination techniques.

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form various derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce secondary amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(1-Benzylpiperidin-3-yl)-3-(methylamino)propan-1-ol would involve its interaction with specific molecular targets, such as receptors or enzymes. The compound might modulate the activity of these targets, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Benzylpiperidin-4-yl)-3-(methylamino)propan-1-ol
  • 3-(1-Benzylpiperidin-2-yl)-3-(methylamino)propan-1-ol

Uniqueness

The unique structural features of 3-(1-Benzylpiperidin-3-yl)-3-(methylamino)propan-1-ol, such as the position of the benzyl and methylamino groups, might confer distinct pharmacological properties compared to similar compounds. These differences could be explored through comparative studies.

Properties

Molecular Formula

C16H26N2O

Molecular Weight

262.39 g/mol

IUPAC Name

3-(1-benzylpiperidin-3-yl)-3-(methylamino)propan-1-ol

InChI

InChI=1S/C16H26N2O/c1-17-16(9-11-19)15-8-5-10-18(13-15)12-14-6-3-2-4-7-14/h2-4,6-7,15-17,19H,5,8-13H2,1H3

InChI Key

CMTQNZRTRYGQKQ-UHFFFAOYSA-N

Canonical SMILES

CNC(CCO)C1CCCN(C1)CC2=CC=CC=C2

Origin of Product

United States

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